molecular formula C11H12N2O2 B8748020 ethyl 1'H-1,3'-bipyrrole-2'-carboxylate

ethyl 1'H-1,3'-bipyrrole-2'-carboxylate

Cat. No. B8748020
M. Wt: 204.22 g/mol
InChI Key: VXQCQRAKCCPGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340501B2

Procedure details

To a stirred solution of 2,5-dimethoxytetrahydrofuran (b) (1.6 mL, 12.4 mmol, 1.3 equiv) and PPTS (3.2 g, 12.4 mmol, 1.3 equiv) in 1,4-dioxane (20 mL) at 50° C., a solution of aminopyrrole (a) (1.47 g, 9.55 mmol, 1.0 eq.) in 1,4-dioxane (6 mL) was added slowly. The resulting mixture was brought to reflux and stirred for 1 h. The reaction mixture was then concentrated, dissolved in EtOAc (50 mL) and dried over anhydrous MgSO4. The crude product was purified by flash column chromatography (10% EtOAc in Hexane) to give (c) as a yellow solid (1.036 g, 53% yield). 1H NMR (400 MHz, CDCl3) δ 8.99 (s, 1H), 7.04-7.01 (m, 2H), 6.89 (t, J=3.1 Hz, 1H), 6.29 (t, J=2.9 Hz, 1H), 6.27-6.24 (m, 2H), 4.28 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
53%

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1.[CH2:27]([O:29][C:30]([C:32]1[NH:33][CH:34]=[CH:35][C:36]=1[NH2:37])=[O:31])[CH3:28]>O1CCOCC1>[N:37]1([C:36]2[CH:35]=[CH:34][NH:33][C:32]=2[C:30]([O:29][CH2:27][CH3:28])=[O:31])[CH:3]=[CH:7][CH:6]=[CH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
1.47 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=CC1N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (10% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.036 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.